molecular formula C18H21NO4S B2919038 3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide CAS No. 1797878-43-3

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2919038
CAS No.: 1797878-43-3
M. Wt: 347.43
InChI Key: VLJJRYRACHVATH-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the acetylation of benzenesulfonamide followed by the introduction of the methoxy-substituted tolyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups can enhance its binding affinity and specificity, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-o-toluenesulfonamide: Similar structure but with an ethyl group instead of an acetyl group.

    N-methylbenzenesulfonamide: Lacks the methoxy and tolyl groups, making it less complex.

    N-acetylbenzenesulfonamide: Similar acetyl group but lacks the methoxy-substituted tolyl group.

Uniqueness

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-acetyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-7-4-5-10-17(13)18(23-3)12-19-24(21,22)16-9-6-8-15(11-16)14(2)20/h4-11,18-19H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJJRYRACHVATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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